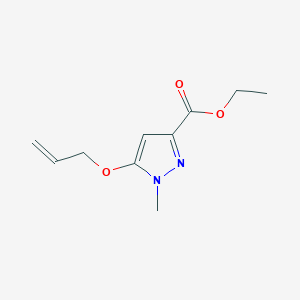

Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate

概要

説明

Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound features an ethyl ester group, an allyloxy group, and a methyl group attached to the pyrazole ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, the reaction of hydrazine hydrate with ethyl acetoacetate can yield 1-methyl-1H-pyrazole-3-carboxylate.

Introduction of the Allyloxy Group: The allyloxy group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyrazole derivative with allyl bromide in the presence of a base such as potassium carbonate.

Esterification: The final step involves esterification to introduce the ethyl ester group. This can be achieved by reacting the intermediate compound with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or aldehydes.

Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) facilitate nucleophilic substitution reactions.

Major Products

Oxidation: Epoxides or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

科学的研究の応用

Agricultural Chemistry

Fungicides and Herbicides

Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate serves as an effective intermediate in the synthesis of agrochemicals. It is particularly valuable in the formulation of fungicides and herbicides that enhance crop protection and yield. The compound's structural features allow for the development of agents that target specific plant pathogens while minimizing harm to crops.

| Application | Description |

|---|---|

| Fungicides | Effective against a range of fungal pathogens, improving crop health. |

| Herbicides | Selectively targets weeds, reducing competition for nutrients in crops. |

Pharmaceutical Development

Anti-inflammatory and Analgesic Properties

In pharmaceutical research, this compound is explored for its potential to develop novel drugs with anti-inflammatory and analgesic properties. Its ability to inhibit cyclooxygenase (COX) enzymes positions it as a candidate for pain management therapies.

| Property | Mechanism | Potential Applications |

|---|---|---|

| Anti-inflammatory | Inhibits COX enzymes | Pain relief medications |

| Analgesic | Reduces pain signaling in nerve pathways | Treatment of chronic pain conditions |

Case Study: Anti-inflammatory Activity

A study demonstrated that derivatives of this compound exhibited significant inhibition of COX-2 activity, comparable to established anti-inflammatory drugs like celecoxib. This suggests its potential role in developing new anti-inflammatory medications.

Material Science

Specialty Polymers and Coatings

The compound is used in formulating specialty polymers and coatings, enhancing their durability and resistance to environmental factors. Its incorporation into materials can improve mechanical properties and extend product lifespans.

| Material Type | Enhancements Offered |

|---|---|

| Polymers | Improved strength and flexibility |

| Coatings | Enhanced resistance to moisture and UV radiation |

Food Industry

Flavoring Agents

In the food industry, this compound acts as a flavoring agent or food additive. It contributes to enhancing taste profiles in various food products, making them more appealing to consumers.

| Application | Role in Food Products |

|---|---|

| Flavoring Agent | Enhances taste profiles |

| Food Additive | Improves overall sensory experience |

Research Applications

Organic Synthesis Reagent

In laboratory settings, this compound is utilized as a reagent in organic synthesis. It facilitates the development of complex molecular structures necessary for various scientific studies.

Case Study: Organic Synthesis

Research involving this compound has led to the development of new compounds with unique biological activities, showcasing its utility as a building block in synthetic chemistry.

作用機序

The mechanism of action of Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. The allyloxy group can enhance its binding affinity to target proteins, while the ester group can influence its solubility and bioavailability.

類似化合物との比較

Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:

Ethyl 1-methyl-1H-pyrazole-3-carboxylate:

5-(Allyloxy)-1-methyl-1H-pyrazole-3-carboxylic acid: The carboxylic acid group can alter its solubility and reactivity compared to the ester derivative.

1-Methyl-1H-pyrazole-3-carboxylate: Without the allyloxy group, it may have different chemical properties and applications.

生物活性

Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with an allyloxy group and an ethyl ester functional group. The molecular formula is , and it has a molecular weight of approximately 235.24 g/mol. Its unique structure contributes to its potential pharmacological properties.

Biological Activities

1. Antimicrobial and Antifungal Properties

Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial and antifungal activities. These compounds have been shown to inhibit the growth of various pathogens by disrupting cellular processes.

2. Anti-inflammatory Effects

Several studies have demonstrated the anti-inflammatory potential of pyrazole derivatives. For instance, a series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced paw edema model in rats. The results indicated that specific derivatives exhibited significant anti-inflammatory effects, suggesting that modifications at the pyrazole scaffold could enhance this activity .

3. Mechanism of Action

The mechanism by which this compound exerts its biological effects involves interaction with key enzymes and pathways. For example, it has been suggested that this compound may inhibit succinate dehydrogenase, a crucial enzyme in the TCA cycle, leading to impaired energy production in fungal cells. This inhibition results in decreased cellular growth and reproduction.

Case Studies

A study conducted on various pyrazole derivatives highlighted the structure-activity relationship (SAR) associated with their biological efficacy. The findings suggested that specific substitutions on the pyrazole ring significantly influenced their anti-inflammatory and antimicrobial activities .

| Compound | Activity Type | Model Used | Result |

|---|---|---|---|

| This compound | Anti-inflammatory | Carrageenan-induced edema | Significant reduction in paw swelling |

| Ethyl 5-(substituted)-1H-pyrazole derivatives | Antimicrobial | Various bacterial strains | Inhibition of bacterial growth |

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. The compound's bioavailability, metabolism, and excretion pathways have not been extensively studied; however, modifications to its structure can influence these parameters, potentially enhancing efficacy while reducing toxicity.

特性

IUPAC Name |

ethyl 1-methyl-5-prop-2-enoxypyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-4-6-15-9-7-8(11-12(9)3)10(13)14-5-2/h4,7H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJZYTJGMVFGEPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)OCC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。